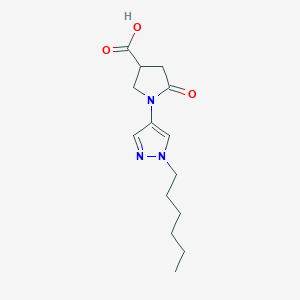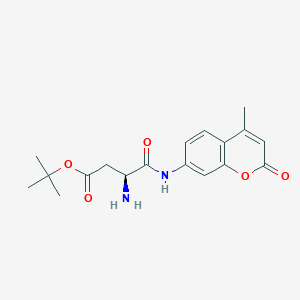
H-Asp(OtBu)-AMC
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-Asp(OtBu)-AMC, also known as (S)-3-amino-4-tert-butoxy-4-oxobutanoic acid, is a derivative of aspartic acid. This compound is primarily used in scientific research and has applications in various fields such as chemistry, biology, and medicine. It is known for its unique chemical properties and reactivity, making it a valuable tool in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Asp(OtBu)-AMC typically involves the protection of the amino and carboxyl groups of aspartic acid. The tert-butyl group is used to protect the carboxyl group, while the amino group is left free for further reactions. The synthesis can be carried out using standard peptide synthesis techniques, which involve the coupling of protected amino acids using reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
H-Asp(OtBu)-AMC undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
H-Asp(OtBu)-AMC has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic applications, including drug development and delivery.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of H-Asp(OtBu)-AMC involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various products through enzymatic reactions. It can also interact with proteins and other biomolecules, influencing their structure and function .
Comparison with Similar Compounds
Similar Compounds
H-Asp(OtBu)-OH: Another derivative of aspartic acid with similar protective groups.
Fmoc-Asp(OtBu)-OH: A derivative used in peptide synthesis with a different protective group.
Boc-Asp(OtBu)-OH: Similar to H-Asp(OtBu)-AMC but with a different protective group for the amino group .
Uniqueness
This compound is unique due to its specific protective groups and reactivity, making it particularly useful in certain synthetic and research applications. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research .
Properties
Molecular Formula |
C18H22N2O5 |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
tert-butyl (3S)-3-amino-4-[(4-methyl-2-oxochromen-7-yl)amino]-4-oxobutanoate |
InChI |
InChI=1S/C18H22N2O5/c1-10-7-15(21)24-14-8-11(5-6-12(10)14)20-17(23)13(19)9-16(22)25-18(2,3)4/h5-8,13H,9,19H2,1-4H3,(H,20,23)/t13-/m0/s1 |
InChI Key |
ISJTVSWMMWLGJF-ZDUSSCGKSA-N |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(=O)OC(C)(C)C)N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)OC(C)(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


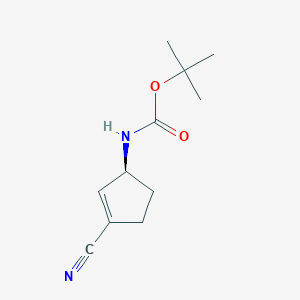

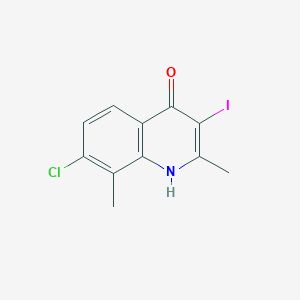
![3-(aminomethyl)-N,N-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B13000130.png)
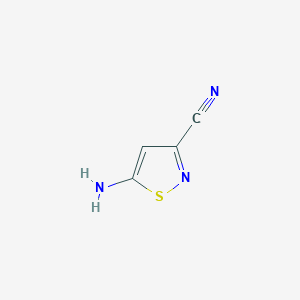
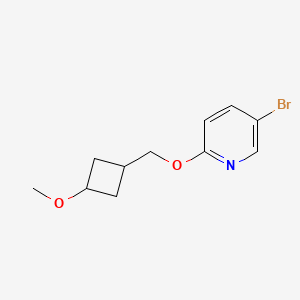

![3-Isopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-4(3H)-one](/img/structure/B13000145.png)

![(R)-2-Ethyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine](/img/structure/B13000166.png)
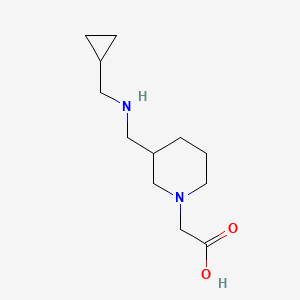
![Tert-butyl 2-formyl-6,7-dihydrofuro[3,2-C]pyridine-5(4H)-carboxylate](/img/structure/B13000177.png)
![(7S,8aS)-7-Fluorohexahydropyrrolo[1,2-a]pyrazin-3(4H)-one](/img/structure/B13000178.png)
